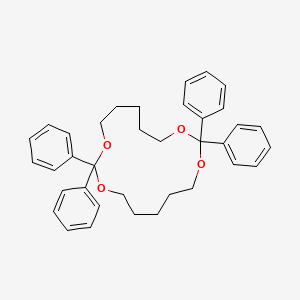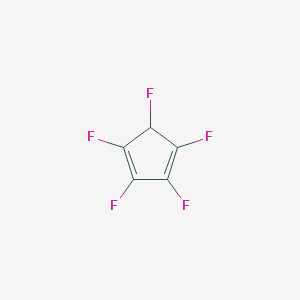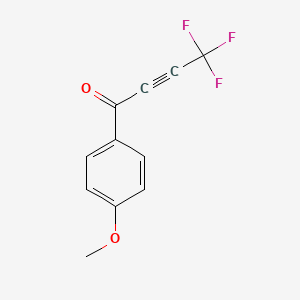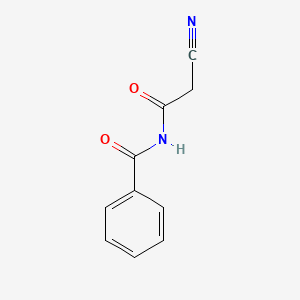
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetraphenylmethane with formaldehyde in the presence of an acid catalyst to form the desired tetraoxacyclohexadecane ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of large ring systems.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to encapsulate small molecules.
Mécanisme D'action
The mechanism by which 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane exerts its effects is primarily related to its ability to interact with other molecules through non-covalent interactions. The compound’s large ring structure allows it to form stable complexes with various substrates, which can influence the reactivity and stability of these substrates. Molecular targets and pathways involved in these interactions are still under investigation, but they likely include hydrogen bonding, π-π stacking, and van der Waals forces .
Comparaison Avec Des Composés Similaires
2,2,10,10-Tetramethyl-1,3,9,11-tetraoxacyclohexadecane: This compound is similar in structure but has methyl groups instead of phenyl groups.
1,1,2,2-Tetraphenylethylene: Another compound with multiple phenyl groups, but with a different core structure.
1,1,4,4-Tetraphenyl-1,3-butadiene: Similar in having multiple phenyl groups, but with a different arrangement and reactivity
Uniqueness: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane is unique due to its large ring structure and the presence of four oxygen atoms within the ring. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced stability and the ability to form complex structures with other molecules .
Propriétés
Numéro CAS |
91491-63-3 |
|---|---|
Formule moléculaire |
C36H40O4 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
2,2,10,10-tetraphenyl-1,3,9,11-tetraoxacyclohexadecane |
InChI |
InChI=1S/C36H40O4/c1-7-19-31(20-8-1)35(32-21-9-2-10-22-32)37-27-15-5-17-29-39-36(33-23-11-3-12-24-33,34-25-13-4-14-26-34)40-30-18-6-16-28-38-35/h1-4,7-14,19-26H,5-6,15-18,27-30H2 |
Clé InChI |
HJSQRQUBODKKHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(OCCCCCOC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)



![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)


![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)

![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)


![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
